molecular formula C8H9F2N B1598488 2-(3,5-Difluorophenyl)ethanamine CAS No. 311346-60-8

2-(3,5-Difluorophenyl)ethanamine

Cat. No. B1598488
M. Wt: 157.16 g/mol
InChI Key: WRPAZHKOVLYSCH-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorophenyl)ethanamine consists of a two-carbon chain (ethanamine) attached to a phenyl ring, which has two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 .


Physical And Chemical Properties Analysis

2-(3,5-Difluorophenyl)ethanamine has a molecular weight of 157.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 109 . Its exact mass and monoisotopic mass are both 157.07030562 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Analytical Characterization of Hallucinogenic Derivatives

Research has been conducted on the analytical properties of hallucinogenic substances, including derivatives of "2-(3,5-Difluorophenyl)ethanamine". These studies have identified new hallucinogenic substances in seized drug samples, employing a variety of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to unequivocally identify the active components of these compounds. The findings have implications for forensic science and the understanding of novel psychoactive substances (Zuba & Sekuła, 2013); (Zuba, Sekuła, & Buczek, 2013).

Metabolism and Toxicology

Studies have also focused on the metabolism and toxicology of related compounds, providing insights into the cytochrome P450 enzymes involved in their metabolism. This research is crucial for understanding the pharmacokinetics and potential toxicological effects of these substances (Nielsen et al., 2017).

Neuropharmacology

Comparative neuropharmacological studies of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in rats have highlighted their potent agonistic effects on 5-HT2A receptors, contributing to the understanding of their hallucinogenic effects in humans (Elmore et al., 2018).

Synthetic Applications

Research has also been conducted on the synthesis and crystal chemistry of compounds involving fluorinated derivatives, demonstrating their applications in creating more efficient chemical reactions and materials. These studies provide valuable information for the development of new synthetic routes and materials with potential industrial applications (Luo et al., 2008); (Sakai et al., 2000).

Safety And Hazards

When handling 2-(3,5-Difluorophenyl)ethanamine, it is recommended to do so in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name

2-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAZHKOVLYSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394900
Record name 2-(3,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)ethanamine

CAS RN

311346-60-8
Record name 3,5-Difluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311346-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-difluorophenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

3,5 difluorophenylacetonitrile (5 g) was dissolved in THF (100 mL) and a solution of BH3 in THF (200 mL of 1 M) was added dropwise. The mixture was refluxed overnight, cooled in an ice bath, and the reaction quenched with methanol (20 mL). The solvent was removed by rotary evaporation and the residue partitioned between ethyl acetate and water. The organic layer was washed with sat NaCl and the solvent again removed to give product, which was used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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